
1-(4-Chlorophenyl)ethane-1,2-diamine
Overview
Description
1-(4-Chlorophenyl)ethane-1,2-diamine is an organic compound with the molecular formula C8H11ClN2 It is a derivative of ethane-1,2-diamine, where one of the hydrogen atoms is replaced by a 4-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Chlorophenyl)ethane-1,2-diamine can be synthesized through the condensation of 4-chloroacetophenone with ethylenediamine in methanol, using sulfuric acid as a catalyst . The reaction involves the formation of a Schiff base intermediate, which is subsequently reduced to yield the desired diamine compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar condensation and reduction reactions. The process may be optimized for yield and purity through the use of advanced catalytic systems and purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can further modify the diamine to produce secondary or tertiary amines.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Imines or amides.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Scientific Research Applications
1-(4-Chlorophenyl)ethane-1,2-diamine has been explored for its applications across several scientific domains:
Chemistry
- Coordination Chemistry : The compound serves as a ligand in coordination chemistry, forming stable metal complexes that are essential for various catalytic processes .
- Synthesis of Organic Molecules : It is utilized as a building block for synthesizing more complex organic compounds due to its reactive amine groups .
Biology
- Antimicrobial Properties : Preliminary studies indicate that the compound exhibits antimicrobial activity, making it a candidate for developing new antibiotics .
- Anticancer Research : Research is ongoing to evaluate its effectiveness against cancer cells. It may inhibit key inflammatory mediators like tumor necrosis factor-alpha (TNF-α), suggesting potential applications in treating inflammatory diseases .
Medicine
- Therapeutic Agent Development : The compound's ability to form stable complexes with metal ions may enhance its biological efficacy, leading to potential therapeutic applications in drug development . Ongoing studies are focused on its role in treating various diseases through targeted drug delivery systems.
Industrial Applications
- Production of Polymers and Resins : Its chemical properties make it suitable for use in the synthesis of polymers and resins used in various industrial applications .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of this compound against several bacterial strains. The results indicated significant inhibition zones compared to control groups, suggesting its potential as a lead compound in antibiotic development.
Case Study 2: Metal Complex Formation
Research demonstrated that the compound could form stable complexes with transition metals such as copper and nickel. These complexes exhibited enhanced catalytic activity in organic reactions, highlighting the compound's utility in coordination chemistry.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique chemical and biological activities, influencing various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)ethylamine: A related compound with a similar structure but different functional groups.
1,1-Dichloro-2,2-bis(4-chlorophenyl)ethane (DDE): Another chlorinated phenyl derivative with distinct chemical properties.
Uniqueness
1-(4-Chlorophenyl)ethane-1,2-diamine is unique due to its diamine functionality, which allows it to form stable coordination complexes with metal ions. This property distinguishes it from other similar compounds and makes it valuable in various research and industrial applications.
Biological Activity
1-(4-Chlorophenyl)ethane-1,2-diamine, also known as 1,2-bis(4-chlorophenyl)ethane-1,2-diamine, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C14H14Cl2N2
- Molecular Weight : 285.18 g/mol
- CAS Number : 74641-30-8
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the use of Grignard reagents and subsequent amination reactions. The following table summarizes the synthetic routes:
Step | Description | Reagents | Yield |
---|---|---|---|
1 | Formation of the intermediate | Grignard reagent + carbonyl compound | Variable |
2 | Amination to form diamine | Ammonia or primary amine | High |
Antimycobacterial Activity
Research has indicated that derivatives of diamines, including this compound, exhibit activity against Mycobacterium tuberculosis. A study screened a library of diamines and identified several active compounds with minimal inhibitory concentrations (MICs) below 12.5 µM against this pathogen .
The proposed mechanism involves interference with bacterial cell wall biosynthesis and potential nonspecific toxicity towards the target pathogen. This indicates that while the compound may be effective against certain bacteria, it may also affect non-target cells.
Study on Antimycobacterial Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of diamines and evaluated their activity against M. tuberculosis. The results showed that compounds similar to this compound displayed promising results in vitro:
- Compound : this compound
- MIC : <12.5 µM
This suggests that modifications in the structure can enhance biological activity and selectivity towards bacterial targets.
Safety and Toxicity
Safety data indicate that while this compound is used in industrial applications, caution is advised due to its potential toxicity. First-aid measures include moving individuals to fresh air in case of inhalation and consulting medical professionals for skin or eye contact .
Properties
IUPAC Name |
1-(4-chlorophenyl)ethane-1,2-diamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8H,5,10-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYQPAVDDRLNLKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60633272 | |
Record name | 1-(4-Chlorophenyl)ethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60633272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69810-94-2 | |
Record name | 1-(4-Chlorophenyl)ethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60633272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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